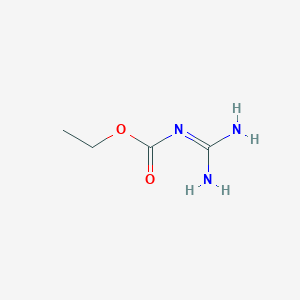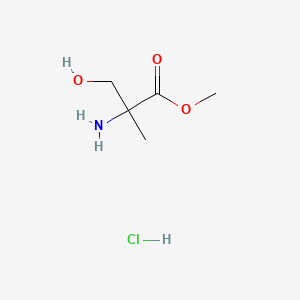
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide, commonly referred to as CEPP, is a synthetic organic compound belonging to the pyridine family. It has a variety of uses in scientific research, ranging from its use as a catalyst in organic synthesis to its application as a ligand for the preparation of metal complexes. CEPP is also used as a ligand in organometallic chemistry, as well as a reagent for the synthesis of organic compounds. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other synthetic materials.
Wissenschaftliche Forschungsanwendungen
CEPP has a variety of applications in scientific research. It has been used as a catalyst for the synthesis of organic compounds, as a ligand for the preparation of metal complexes, and as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other synthetic materials. In addition, it has been used as a reagent in the synthesis of polymers and other materials.
Wirkmechanismus
CEPP acts as a catalyst in the synthesis of organic compounds. It is able to activate the substrate by forming a covalent bond between the substrate and the CEPP molecule. This covalent bond increases the reactivity of the substrate, allowing it to react more easily with other reactants.
Biochemical and Physiological Effects
CEPP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the activity of enzymes involved in the synthesis of proteins, DNA, and RNA. In addition, it has been shown to increase the levels of certain hormones, such as testosterone, and to increase the production of certain neurotransmitters, such as serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
CEPP has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound with a long shelf life. In addition, it is a non-toxic and non-irritant compound, making it safe to use in laboratory experiments. However, CEPP is not very soluble in water, and it is not very stable in acidic conditions.
Zukünftige Richtungen
The use of CEPP in scientific research has numerous potential applications. It could be used to synthesize novel compounds, such as polymers and other materials, as well as to create new catalysts and ligands for the synthesis of organic compounds. In addition, it could be used as a reagent in the synthesis of pharmaceuticals and agrochemicals. Finally, CEPP could be used to study the biochemical and physiological effects of various compounds, as well as to study the mechanisms of action of various drugs.
Synthesemethoden
CEPP can be synthesized from the reaction of 4-ethylphenol with ethyl cyanoacetate in the presence of an acid catalyst. The reaction yields a mixture of the corresponding amide and the ester. The amide can then be isolated by distillation, followed by recrystallization from a suitable solvent. The overall reaction is as follows:
4-Ethylphenol + Ethyl cyanoacetate → 2-Cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide + Ethyl 2-cyano-3-pyridin-4-ylpropanoate
Eigenschaften
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-13-3-5-16(6-4-13)20-17(21)15(12-18)11-14-7-9-19-10-8-14/h3-10,15H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEDUTLKODMHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2619806.png)
![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate](/img/structure/B2619808.png)

![ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2619815.png)
![1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2619817.png)
![N-(4-butylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2619818.png)





![N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2619826.png)
![1-allyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B2619827.png)
